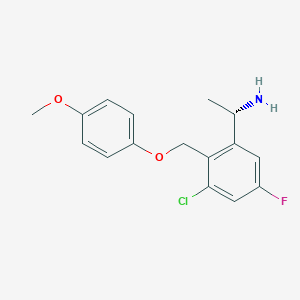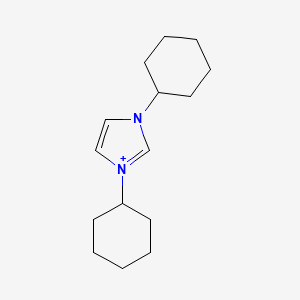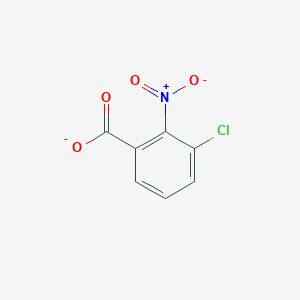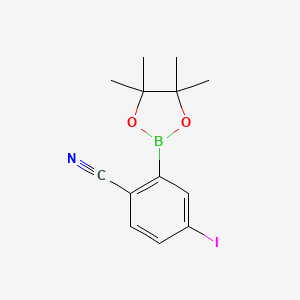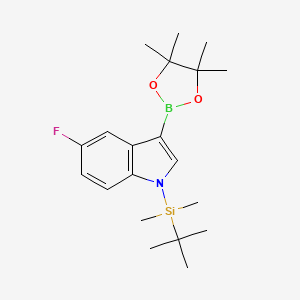![molecular formula C38H48Cl2N2O3 B13357179 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride is a chemical compound with the molecular formula C38H46N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a fluorescent probe and photosensitive dye in fluorescence spectroscopy research .
Vorbereitungsmethoden
The synthesis of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves multiple steps and specific reagents. One common synthetic route includes a condensation reaction to form the target compound, followed by a reaction with hydrogen chloride to obtain the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethylformamide .
Analyse Chemischer Reaktionen
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent probe in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: The compound is employed in cell imaging to analyze biochemical activities within cells.
Medicine: It serves as a photosensitive dye in photodynamic therapy for cancer treatment.
Industry: The compound is utilized in the development of low-density packaging foams
Wirkmechanismus
The mechanism of action of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Vergleich Mit ähnlichen Verbindungen
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride can be compared with similar compounds such as:
2,2-bis[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound lacks the dihydrochloride salt form.
The uniqueness of this compound lies in its specific functional groups and its applications in fluorescence spectroscopy and photodynamic therapy .
Eigenschaften
Molekularformel |
C38H48Cl2N2O3 |
|---|---|
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride |
InChI |
InChI=1S/C38H46N2O3.2ClH/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4;;/h9-26H,5-8,27-30H2,1-4H3;2*1H |
InChI-Schlüssel |
CGDLGLBCBCFHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

